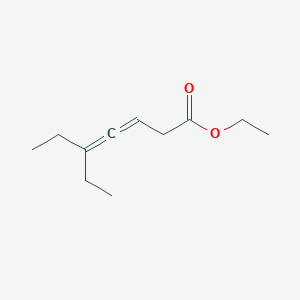![molecular formula C24H26F2 B14281377 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene CAS No. 121639-59-6](/img/structure/B14281377.png)
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a butylcyclohexyl group, an ethynyl group, and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene typically involves multiple steps:
Formation of the Butylcyclohexyl Group: The butylcyclohexyl group can be introduced through the hydrogenation of butylbenzene using a suitable catalyst such as palladium on carbon.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene has several scientific research applications:
Materials Science: Used in the development of liquid crystal materials for display technologies due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its electronic properties.
Medicinal Chemistry: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Chemical Sensors: Utilized in the creation of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.
Mécanisme D'action
The mechanism of action of 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and sensors. The ethynyl group provides rigidity to the molecular structure, enhancing its stability and performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}benzene: Lacks the fluorine atoms, resulting in different electronic properties.
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-dichlorobenzene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-dimethylbenzene: Substituted with methyl groups, affecting its steric and electronic characteristics.
Uniqueness
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity. The combination of the butylcyclohexyl group and the ethynyl group provides a balance of flexibility and rigidity, making it suitable for various advanced applications.
Propriétés
Numéro CAS |
121639-59-6 |
|---|---|
Formule moléculaire |
C24H26F2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
4-[2-[4-(4-butylcyclohexyl)phenyl]ethynyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C24H26F2/c1-2-3-4-18-7-12-21(13-8-18)22-14-9-19(10-15-22)5-6-20-11-16-23(25)24(26)17-20/h9-11,14-18,21H,2-4,7-8,12-13H2,1H3 |
Clé InChI |
DAYBAHYLPVOZOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)



![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)

![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
